1-Benzyl-3-(5-hydroxy-3-(thiophen-3-yl)pentyl)urea
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Overview
Description
1-Benzyl-3-(5-hydroxy-3-(thiophen-3-yl)pentyl)urea is a synthetic organic compound that features a thiophene ring, a benzyl group, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-(5-hydroxy-3-(thiophen-3-yl)pentyl)urea typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10).
Alkylation: The thiophene derivative is then alkylated with a suitable alkyl halide to introduce the pentyl chain.
Urea Formation: The final step involves the reaction of the alkylated thiophene derivative with benzyl isocyanate to form the urea moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3-(5-hydroxy-3-(thiophen-3-yl)pentyl)urea undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted benzyl derivatives
Scientific Research Applications
1-Benzyl-3-(5-hydroxy-3-(thiophen-3-yl)pentyl)urea has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(5-hydroxy-3-(thiophen-3-yl)pentyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea: Similar structure but with a thiophene ring at the 2-position.
1-Benzyl-3-(5-hydroxy-3-(thiophen-4-yl)pentyl)urea: Similar structure but with a thiophene ring at the 4-position.
Uniqueness
1-Benzyl-3-(5-hydroxy-3-(thiophen-3-yl)pentyl)urea is unique due to its specific substitution pattern on the thiophene ring, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, such as drug development and materials science .
Properties
IUPAC Name |
1-benzyl-3-(5-hydroxy-3-thiophen-3-ylpentyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c20-10-7-15(16-8-11-22-13-16)6-9-18-17(21)19-12-14-4-2-1-3-5-14/h1-5,8,11,13,15,20H,6-7,9-10,12H2,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNFPHOCIRSMSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NCCC(CCO)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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